molecular formula C10H18N2O2 B13797074 9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)

9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI)

Cat. No.: B13797074
M. Wt: 198.26 g/mol
InChI Key: OTPIIORIDRDEHG-UHFFFAOYSA-N
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Description

9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) is a complex organic compound with a unique bicyclic structure. This compound is known for its significant role in various chemical and biological applications due to its structural properties and reactivity.

Preparation Methods

The synthesis of 9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) involves several steps. One common method includes the Michael reaction of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds, resulting in the formation of substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) involves its interaction with specific molecular targets and pathways. For instance, as an impurity in Granisetron HCl synthesis, it interacts with serotonin receptors to exert its antiemetic effects . The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar compounds to 9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) include:

The uniqueness of 9-Azabicyclo[3.3.1]nonane-3-carboxylicacid,3-amino-9-methyl-,endo-(9CI) lies in its specific functional groups and their reactivity, making it valuable in various scientific and industrial applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

3-amino-9-methyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid

InChI

InChI=1S/C10H18N2O2/c1-12-7-3-2-4-8(12)6-10(11,5-7)9(13)14/h7-8H,2-6,11H2,1H3,(H,13,14)

InChI Key

OTPIIORIDRDEHG-UHFFFAOYSA-N

Canonical SMILES

CN1C2CCCC1CC(C2)(C(=O)O)N

Origin of Product

United States

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